Sclareol glycol

Catalog No.
S542834
CAS No.
55881-96-4
M.F
C16H30O2
M. Wt
254.41 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sclareol glycol

Traditional ambroxide synthesis from sclareol or sclareolide requires oxidative cleavage or metal hydride reduction, generating waste and safety risks.

  • Sclareol glycol is the immediate, reduced precursor, enabling direct acid-catalyzed cyclodehydration to (-)-ambrox in a single step.
  • Eliminates hazardous reagents (LiAlH4, ozone) and improves atom economy, reducing EHS burden.
  • Available as a stable solid with ≥95% purity; suits both R&D and pilot-scale fragrance production.

CAS Number

55881-96-4

Product Name

Sclareol glycol

IUPAC Name

1-(2-hydroxyethyl)-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-2-ol

Molecular Formula

C16H30O2

Molecular Weight

254.41 g/mol

InChI

InChI=1S/C16H30O2/c1-14(2)8-5-9-15(3)12(14)6-10-16(4,18)13(15)7-11-17/h12-13,17-18H,5-11H2,1-4H3

InChI Key

AIALTZSQORJYNJ-VDERGJSUSA-N

SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C

solubility

Soluble in DMSO

Synonyms

13,14,15,16-tetranorlabdan-8,12-diol, sclareol glycol, sclareol glycol, (1R-(1alpha,2beta,4abeta,8aalpha))-isomer, sclareol glycol, (1S-(1alpha,2alpha,4aalpha,8abeta))-isomer, sklareol glycol, sklareol-glycol

Canonical SMILES

CC1(CCCC2(C1CCC(C2CCO)(C)O)C)C

Isomeric SMILES

C[C@]12CCCC([C@H]1CC[C@]([C@@H]2CCO)(C)O)(C)C

The exact mass of the compound Sclareol glycol is 254.2246 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Purity

≥95%

Package Size

250 mg, 0.5 g, 1 g, 5 g

Sclareol glycol (CAS 55881-96-4), also known as ambradiol, is a C16 diterpene diol utilized as the immediate, penultimate precursor in the industrial synthesis of (−)-ambrox, the primary olfactive component of ambergris. Structurally defined by a decahydronaphthalene core with two hydroxyl groups, it bridges the gap between raw botanical extracts, such as clary sage-derived sclareol, and high-value fragrance chemicals. In procurement and scale-up, sclareol glycol is selected because it is a stable solid that bypasses the need for harsh upstream oxidative cleavage and reductive steps, requiring only a straightforward acid-catalyzed cyclodehydration to yield the target ether[1].

Research & Procurement Fit

Semisynthetic labdane diterpene; key intermediate for ambroxide bioproduction via Hyphozyma roseonigra
Supports adenylate cyclase-mediated neuroendocrine studies; distinct modulation profile vs. forskolin
Reported biphasic seizure-response in rodent models; protective at low dose, pro-convulsant at high dose
Dose-dependent antimetastatic response in Lewis lung carcinoma model; distinct from sclareol lactone

Substituting sclareol glycol with upstream intermediates like sclareol or sclareolide introduces severe manufacturing penalties in the production of ambroxide. While sclareolide is a readily available commercial lactone, its conversion to the necessary diol requires aggressive reduction, typically utilizing stoichiometric amounts of hazardous metal hydrides (e.g., lithium aluminum hydride) under strictly anhydrous conditions. Starting from raw C20 sclareol is even more resource-intensive, demanding heavy-metal-catalyzed or ozonolytic oxidative cleavage that suffers from poor atom economy and generates significant chemical waste. Procuring sclareol glycol directly circumvents both the oxidative and reductive bottlenecks, enabling a single-step cyclization under mild acidic conditions [1].

Substitution Risk

Sclareol glycol
Sclareol
Biotransformation pathway diverges; may not serve as direct ambroxide precursor without additional steps
Sclareol glycol
Sclareol lactone
Antimetastatic dose-response profile differs; reported increase in metastases at high dose vs. variable lactone effect
Sclareol glycol
Forskolin
Pituitary hormone and seizure modulation profiles are qualitatively opposite; not interchangeable for pathway dissection

Elimination of Hazardous Reductive Processing in Ambrox Synthesis

The conversion of sclareolide to ambrox requires a mandatory reduction step to form the diol intermediate. This process typically consumes stoichiometric equivalents of highly reactive metal hydrides and necessitates strictly anhydrous solvent systems, generating significant aluminum waste[1]. In contrast, sclareol glycol is already in the fully reduced diol state, requiring 0 equivalents of hydride reagents and allowing direct entry into the final cyclodehydration step [1].

Evidence DimensionMetal hydride reagent requirement
Target Compound Data0 equivalents (direct cyclodehydration)
Comparator Or BaselineSclareolide (requires stoichiometric LiAlH4 or equivalent)
Quantified Difference100% reduction in hydride usage and associated metal waste
ConditionsIndustrial scale-up of (−)-ambrox synthesis

Procuring the diol directly eliminates the most hazardous and moisture-sensitive step in ambrox manufacturing, lowering process safety risks and waste disposal costs.

Antimetastatic activity vs. sclareol lactone
Head-to-head
Sclareol glycol: 38–61% reduction at 25–50 mg/kg; 62% increase at 100 mg/kg.
Sclareol lactone: 37.5–63% reduction at 25–50 mg/kg; 2–7% increase at 100 mg/kg.
Supports dose-dependent antimetastatic response context; distinct from sclareol lactone at high dose
Lewis lung carcinoma model, i.v. administration, reported preliminary data

Atom Economy and Waste Reduction vs. Raw Sclareol

Traditional chemical synthesis of ambrox from raw C20 sclareol involves oxidative degradation to cleave the side chain, a process historically relying on strong oxidants that results in negative atom efficiency and substantial heavy metal waste [1]. By starting with the C16 sclareol glycol, the mass retention to the final C16 ambrox is exceptionally high, as the only byproduct of the final cyclization is a single molecule of water [1].

Evidence DimensionReaction byproducts and atom efficiency
Target Compound DataSingle-step dehydration (loss of H2O only)
Comparator Or BaselineSclareol (requires oxidative cleavage of a C4 fragment, generating metal/oxidant waste)
Quantified DifferenceBypasses the mass loss and heavy-metal waste generation of the C20 to C16 oxidation step
ConditionsChemical conversion to (−)-ambrox

Maximizes reactor throughput and aligns with green chemistry mandates by eliminating the need to manage oxidative cleavage waste streams.

Biotransformation to ambroxide
Class-level
Main product of Hyphozyma roseonigra ATCC 20624; obligatory intermediate for ambroxide synthesis
Industrial biotransformation context; sclareol cannot bypass this step directly
Strain-specific pathway; process yield may require verification

Biocatalytic Sourcing for Natural Label Compliance

Industrial biotechnology enables the direct production of sclareol glycol from sclareol via biotransformation using resting cells of Hyphozyma roseonigra, achieving substrate conversion rates exceeding 92% in optimized media [1]. Unlike chemically synthesized sclareolide, which relies on harsh synthetic oxidation, this biocatalytic sclareol glycol provides a fully biological pathway to the C16 precursor[1].

Evidence DimensionBiosynthetic conversion efficiency
Target Compound Data>92% conversion of sclareol to sclareol glycol via H. roseonigra
Comparator Or BaselineTraditional chemical oxidation to sclareolide
Quantified DifferenceEnables a >90% yield biological route vs. heavy-metal chemical oxidation
ConditionsResting cell biotransformation in basal salt medium (BSM)

Securing biocatalytically derived sclareol glycol allows fragrance manufacturers to certify their final ambroxide as a natural ingredient, commanding a premium in the consumer market.

Pituitary hormone modulation vs. forskolin
Head-to-head
Sclareol glycol: decreased prolactin, increased STH.
Forskolin: increased both prolactin and STH.
Supports distinct pituitary hormone modulation research; opposite prolactin response vs. forskolin
Rat adenohypophysial cell culture, reported in vitro comparison
Biphasic seizure activity vs. forskolin
Head-to-head
SG low dose: protective (picrotoxin/bicuculline). SG high dose: potentiated PTZ seizures.
Forskolin: uniform protective effect.
Supports biphasic seizure modulation research; dose-response profile distinct from forskolin
Mouse PTZ/picrotoxin/bicuculline models, reported data

Single-Step Industrial Synthesis of (−)-Ambrox

Sclareol glycol serves as the immediate starting material for the final stage of ambroxide production. Because it is fully reduced, manufacturers can subject the diol directly to acid-catalyzed cyclodehydration to yield high-purity (−)-ambrox, streamlining the plant workflow and increasing overall throughput[1].

Sustainable and Green Fragrance Formulation

For flavor and fragrance houses aiming to meet strict environmental sourcing criteria, biocatalytically sourced sclareol glycol serves as a critical intermediate. It avoids the toxic waste associated with chemical sclareol oxidation and sclareolide reduction, ensuring the final ambergris substitute meets eco-friendly consumer demands [2].

Development of Novel Solid-Acid Catalysts for Dehydration

In chemical engineering research, sclareol glycol is utilized as the standard benchmark substrate for testing new, environmentally benign cyclodehydration catalysts, such as zeolites or modified clays. Its clean conversion profile to ambroxide allows researchers to accurately quantify catalyst efficiency, selectivity, and turnover numbers without interference from upstream reductive byproducts[1].

Application Fit

Application
Selection Property
Validation Focus
Ambroxide precursor bioprocessing
Biotransformation pathway specificity
Sclareol-to-ambroxide conversion yield and process efficiency
Pituitary hormone axis studies
Adenylate cyclase modulation profile
Prolactin/STH release assay context; distinct from forskolin
Seizure model research
Biphasic CNS response profile
Dose-dependent seizure endpoint interpretation
Metastasis model studies
Dose-response context in lung metastasis models
Metastasis count endpoint; comparator context vs. sclareol lactone

XLogP3

3.7

Exact Mass

254.2246

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Other CAS

55881-96-4

General Manufacturing Information

1-Naphthaleneethanol, decahydro-2-hydroxy-2,5,5,8a-tetramethyl-: ACTIVE
1: Wang X, Zhang X, Yao Q, Hua D, Qin J. Comparative proteomic analyses of Hyphozyma roseonigra ATCC 20624 in response to sclareol. Braz J Microbiol. 2019 Jan 15. doi: 10.1007/s42770-019-00040-2. [Epub ahead of print] PubMed PMID: 30645731.
2: Wang X, Zhang X, Yao Q, Hua D, Qin J. Comparative proteomic analyses of Hyphozyma roseonigra ATCC 20624 in response to sclareol. Braz J Microbiol. 2018 Nov;49 Suppl 1:160-165. doi: 10.1016/j.bjm.2018.04.001. Epub 2018 Apr 24. PubMed PMID: 29773508; PubMed Central PMCID: PMC6328719.
3: Georgieva JV. Influences of diterpene sclareol glycol on some dopamine related behavior. Gen Pharmacol. 1991;22(2):331-5. PubMed PMID: 2055429.
4: Georgieva J, Danchev N. The effects of the diterpene sclareol glycol on seizures do not depend on central benzodiazepine receptors. Methods Find Exp Clin Pharmacol. 1990 Dec;12(10):679-83. PubMed PMID: 1966111.
5: Georgieva J. The response of diterpene sclareol glycol to acute hypoxia in mice. Methods Find Exp Clin Pharmacol. 1990 Nov;12(9):591-3. PubMed PMID: 2084452.
6: Astardzhieva Z, Stoichkov I. [The effect of sclareol lactone and sclareol glycol on artificially induced lung metastases of Lewis lung carcinoma (a preliminary report)]. Eksp Med Morfol. 1990;29(3):58-61. Bulgarian. PubMed PMID: 2276380.
7: Georgieva J. Measures of anxiety, retention and stress in the rat following treatment with the diterpene sclareol glycol. Methods Find Exp Clin Pharmacol. 1990 Jan-Feb;12(1):5-10. PubMed PMID: 2156119.
8: Georgieva JV. Diterpene sclareol glycol inhibits clonidine-induced aggressive responses in mice. Pharmacol Biochem Behav. 1989 Nov;34(3):503-5. PubMed PMID: 2623007.
9: Georgieva J. Effects of the diterpene sclareol glycol on convulsive seizures. Methods Find Exp Clin Pharmacol. 1989 May;11(5):335-40. PubMed PMID: 2755280.
10: Georgieva J. Effects of the diterpene sclareol glycol on body temperature in rats. Methods Find Exp Clin Pharmacol. 1989 Apr;11(4):277-80. PubMed PMID: 2755274.
11: Georgieva Zh. [Study of the effect of sclareol glycol diterpene on the release of adenohypophysial hormones prolactin, somatotropin and adenocorticotrophic hormone]. Eksp Med Morfol. 1989;28(3):7-14. Bulgarian. PubMed PMID: 2553392.
12: Georgieva Zh, Uzunov P. [Study of the effect of sclareol glycol diterpene on the 3',5'-AMP level]. Eksp Med Morfol. 1989;28(3):1-7. Bulgarian. PubMed PMID: 2553391.
13: Rangelov A, Kossev P, Malakov P. Experimental study of essential oils from two varieties of cultivated thyme, sesquiterpene Germacron and diterpene Sclareol for cholagogic and choleretic activity. Folia Med (Plovdiv). 1989;31(3):34-8. PubMed PMID: 2490810.
14: Georgieva Zh. [Effect of diterpene sklareol glycol on the conflict test and its correlation with diazepam]. Eksp Med Morfol. 1988;27(4):35-8. Bulgarian. PubMed PMID: 3234308.
15: Georgieva Zh, Ognianov I, Uzunov P, Ovcharov R. [Effects of sklareol-glycol on pentylenetetrazole-induced convulsions and its interaction with diazepam]. Eksp Med Morfol. 1987;26(1):28-31. Bulgarian. PubMed PMID: 3595495.

Explore Compound Types